P,'-[Methylenebis(oxy)]ditoluene
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Overview
Description
P,'-[Methylenebis(oxy)]ditoluene, also known as bis(p-tolyloxy)methane, is a chemical compound with the molecular formula C15H16O2. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is commonly used as a reagent or intermediate in organic synthesis, particularly in the production of polymers, resins, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
P,'-[Methylenebis(oxy)]ditoluene can be synthesized by reacting p-hydroxybenzaldehyde with formaldehyde under appropriate conditions. The reaction typically involves the use of a base catalyst, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the two p-tolyloxy groups .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of p-hydroxybenzaldehyde with formaldehyde. The reaction is carried out in a well-ventilated area, adhering to strict safety protocols to ensure the safe handling of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
P,'-[Methylenebis(oxy)]ditoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
P,'-[Methylenebis(oxy)]ditoluene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the production of polymers and resins.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of P,'-[Methylenebis(oxy)]ditoluene involves its ability to form stable intermediates through the methylene bridge. This stability allows it to participate in various chemical reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenoxy)methane
- Formaldehyde di-p-tolylacetal
- 4,4’-(Methylenebisoxy)bis(1-methylbenzene)
Uniqueness
P,'-[Methylenebis(oxy)]ditoluene is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to form stable intermediates through the methylene bridge makes it particularly valuable in the synthesis of polymers, resins, and other complex molecules .
Properties
CAS No. |
17241-24-6 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenoxy)methoxy]benzene |
InChI |
InChI=1S/C15H16O2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
XBBWCUBZMGGWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCOC2=CC=C(C=C2)C |
Origin of Product |
United States |
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